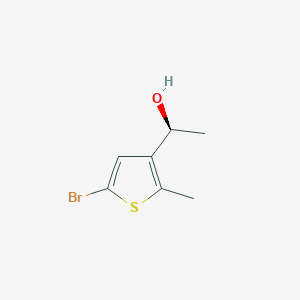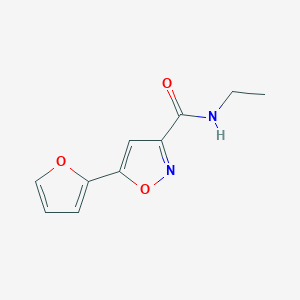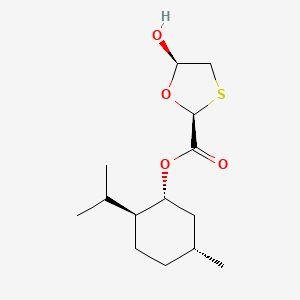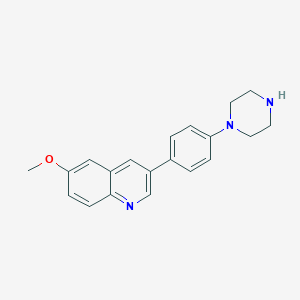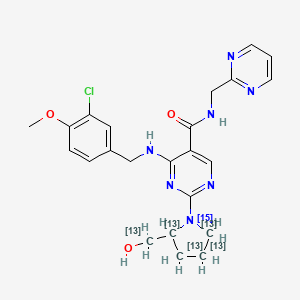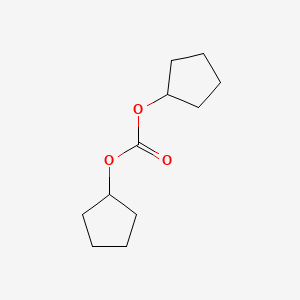![molecular formula C16H26NO5P B13438614 O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a phosphinyl group attached to the amino acid L-tyrosine. Organophosphorus compounds have a wide range of applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method is the use of halogenophosphines and organometallic reagents. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be employed to introduce the phosphinyl group . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phosphinyl group would yield phosphine oxides, while substitution reactions could produce a variety of phosphinyl derivatives.
科学的研究の応用
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be used to study the role of phosphinyl groups in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of organophosphorus compounds includes their use as enzyme inhibitors or in drug design.
Industry: The compound may be used in the development of new materials with unique properties, such as flame retardants or plasticizers.
作用機序
The mechanism by which O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine exerts its effects involves the interaction of the phosphinyl group with molecular targets. The phosphinyl group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, inhibiting their activity by forming stable complexes. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-serine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-threonine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-phenylalanine
Uniqueness
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The phenolic hydroxyl group of L-tyrosine can participate in additional hydrogen bonding and interactions, making this compound distinct from its analogs.
特性
分子式 |
C16H26NO5P |
|---|---|
分子量 |
343.35 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H26NO5P/c1-11(16(2,3)4)21-23(5,20)22-13-8-6-12(7-9-13)10-14(17)15(18)19/h6-9,11,14H,10,17H2,1-5H3,(H,18,19)/t11?,14-,23?/m0/s1 |
InChIキー |
LZVJUEONDNQXEO-BDEOMKBGSA-N |
異性体SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


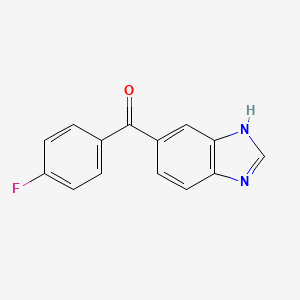
![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
